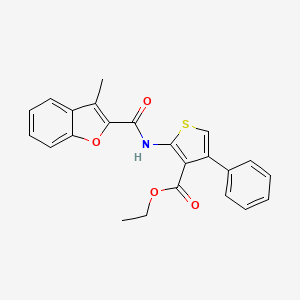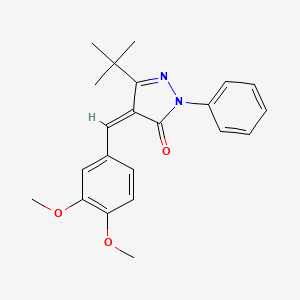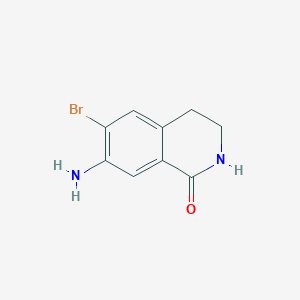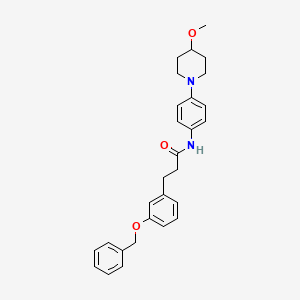![molecular formula C21H17N5OS B2494439 1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852372-29-3](/img/structure/B2494439.png)
1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H17N5OS and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Nitrogen/Sulfur Heterocycles
A study by Boraei et al. (2020) describes the synthesis of nitrogen and sulfur heterocyclic systems, linking indole, 1,2,4-triazole, pyridazine, and quinoxaline hybrids. This synthesis approach could potentially be applicable to the compound , considering its structural similarity (Boraei, Sarhan, Yousuf, & Barakat, 2020).
Anticoronavirus and Antitumoral Activity
Jilloju et al. (2021) researched derivatives of 1,2,4-triazolo[4,3-b][1,3,4]thiadiazine, finding that structural variations on the phenyl moiety influenced biological properties towards antiviral or antitumoral activity. This suggests potential applications in antiviral and cancer research for similar compounds (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Antimicrobial Applications
Kaplancikli et al. (2008) synthesized new 1,2,4-triazole and triazolothiadiazine derivatives as novel antimicrobial agents. These compounds, due to their structural similarity, might hint at antimicrobial applications for the compound (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).
Synthesis and Transformation of Triazoles
Pokhodylo et al. (2009) discussed the synthesis and transformations of 1,2,3-triazole derivatives, which might provide insights into the synthetic pathways and potential applications for similar triazole-containing compounds (Pokhodylo, Savka, Matiichuk, & Obushak, 2009).
Cholinesterase Inhibitors
Mohsen (2012) synthesized 1,2,4-triazole and triazolothiadiazines derivatives as cholinesterase inhibitors, indicating possible applications in treating conditions like Alzheimer's disease (Mohsen, 2012).
Novel Synthesis Approaches
Salem et al. (2016) reported on the synthesis of novel triazolothiadiazine derivatives, highlighting innovative synthetic methods that could be relevant for producing similar compounds (Salem, Darweesh, Farag, & Elwahy, 2016).
Potential Anticancer Agents
Rashed, Nemr, and El Ashry (1993) synthesized derivatives of 1,2,4-triazolo[4′,3′:2,3][1,2,4]triazino[5,6-b]indole, indicating the potential of such compounds in anticancer research (Rashed, Nemr, & El Ashry, 1993).
Anticonvulsant Evaluation
Ahuja and Siddiqui (2014) synthesized indole C-3 substituted triazine derivatives and evaluated them as anticonvulsant agents, providing a potential application for similar structures (Ahuja & Siddiqui, 2014).
Anticancer Activity of Triazolothiadiazines
Arandkar and Vedula (2018) conducted an expeditious synthesis of triazolothiadiazine derivatives with notable in vitro anticancer activity, suggesting a research avenue for similar compounds (Arandkar & Vedula, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c27-20(25-13-12-15-6-4-5-9-17(15)25)14-28-19-11-10-18-22-23-21(26(18)24-19)16-7-2-1-3-8-16/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNRORYCJVMUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2494362.png)
![ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2494363.png)
![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2494368.png)


![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2494371.png)
![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)
![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)


